molecular formula C8H15NO B13509186 1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine

1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine

Cat. No.: B13509186
M. Wt: 141.21 g/mol
InChI Key: OLMYWYQNJOQYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-Methyl-2-oxabicyclo[311]heptan-1-yl}methanamine is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine typically involves the following steps:

    Formation of the Oxabicyclo Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by an epoxidation reaction to introduce the oxygen atom into the bicyclic structure.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are necessary to elucidate its exact mechanism of action.

Comparison with Similar Compounds

  • 1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine
  • 1-{3-Oxabicyclo[3.1.1]heptan-1-yl}methanamine
  • 1-{2-Oxabicyclo[3.1.1]heptan-1-yl}methanamine

Comparison: 1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine is unique due to the presence of the methyl group at the 3-position of the oxabicyclo ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable target for further research and development.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(3-methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine

InChI

InChI=1S/C8H15NO/c1-6-2-7-3-8(4-7,5-9)10-6/h6-7H,2-5,9H2,1H3

InChI Key

OLMYWYQNJOQYEA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CC(C2)(O1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.